3,6-Dichloro-1,2,4,5-tetraoxane
Description
Structure
3D Structure
Properties
IUPAC Name |
3,6-dichloro-1,2,4,5-tetraoxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl2O4/c3-1-5-7-2(4)8-6-1/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMGQTHVKHLHAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(OOC(OO1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic Characterization and Advanced Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 3,6-dichloro-1,2,4,5-tetraoxane, both ¹H and ¹³C NMR would provide critical data for structural confirmation.
¹H and ¹³C NMR for Structural Elucidation and Connectivity
Due to the molecular structure of this compound (C₂H₂Cl₂O₄), which lacks hydrogen atoms, a conventional ¹H NMR spectrum would not be applicable for direct observation of the core structure. However, should the compound be synthesized from or react to form proton-containing derivatives, ¹H NMR would become essential for their characterization.
The ¹³C NMR spectrum, on the other hand, would be highly informative. It is expected to show a single resonance for the two equivalent carbon atoms of the tetraoxane (B8471865) ring. The chemical shift of these carbons would be significantly influenced by the attached oxygen and chlorine atoms.
Table 1: Predicted ¹³C NMR Chemical Shift for this compound
| Nucleus | Predicted Chemical Shift (δ) in ppm |
|---|---|
| ¹³C | 105 - 120 |
Note: This is an estimated value based on similar heterocyclic compounds and the known effects of halogen and oxygen substituents.
Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for elucidating molecular connectivity.
COSY: As there are no protons in the parent compound, a ¹H-¹H COSY experiment would not be feasible.
HMQC/HSQC: A ¹H-¹³C HMQC or HSQC spectrum would be used to correlate any protons on potential substituents with the carbons to which they are directly attached. For the parent compound, this is not applicable.
Influence of Chlorine on Chemical Shifts and Coupling Constants
The presence of chlorine atoms has a pronounced effect on NMR spectra. Chlorine is an electronegative atom, which leads to a deshielding effect on adjacent carbon atoms, causing their signals to appear at a higher chemical shift (downfield) in the ¹³C NMR spectrum. In related polycyclic chlorinated systems, the presence of a chlorine atom can cause a significant downfield shift. This effect is additive, though not always linearly.
In terms of coupling constants, chlorine itself does not have a commonly observed coupling with carbon in routine spectra. However, its presence influences the electronic environment, which can in turn affect the coupling constants between other nuclei in the molecule.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would be used to confirm its molecular formula, C₂H₂Cl₂O₄. The presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, with the M, M+2, and M+4 peaks appearing in a ratio of approximately 9:6:1, which is a definitive indicator for the presence of two chlorine atoms.
Table 2: Expected HRMS Data for this compound
| Ion | Calculated m/z |
|---|---|
| [M]⁺ (for ³⁵Cl₂) | 160.9228 |
| [M+2]⁺ (for ³⁵Cl³⁷Cl) | 162.9198 |
The fragmentation of 1,2,4,5-tetraoxanes under mass spectrometry conditions often involves the cleavage of the peroxide bonds. Expected fragmentation pathways for this compound could include the loss of oxygen molecules, chlorine radicals, or cleavage of the ring to form smaller charged fragments.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For this compound, the key vibrational modes would be those associated with the C-O, O-O, and C-Cl bonds.
The peroxide O-O stretch in tetraoxanes is typically weak in the IR spectrum but can sometimes be observed in the Raman spectrum in the region of 800-900 cm⁻¹. The C-O stretching vibrations are expected to appear in the 1000-1200 cm⁻¹ region. The C-Cl stretching vibrations would be found in the lower frequency region, typically between 600 and 800 cm⁻¹.
Table 3: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| C-O Stretch | 1000 - 1200 |
| O-O Stretch | 800 - 900 |
X-ray Crystallography for Precise Solid-State Molecular Architecture
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For the broader class of 3,6-disubstituted-1,2,4,5-tetraoxanes, X-ray diffraction studies have consistently revealed a preference for a chair conformation of the six-membered tetraoxane ring. researchgate.netunomaha.edu This conformation is considered the most stable due to the minimization of torsional strain and steric interactions between the substituents.
In the case of 3,6-diphenyl- unomaha.eduresearchgate.netbg.ac.rsrsc.orgtetraoxanes, X-ray crystal structure analysis has shown that the tetraoxane ring adopts a chair conformation with both phenyl rings situated in the equatorial positions to minimize steric hindrance. researchgate.net Similarly, for dispiro-1,2,4,5-tetraoxanes, the central tetraoxane ring is found in a chair form. unomaha.edu For instance, the X-ray crystallographic analysis of dispiro-1,2,4,5-tetraoxanes derived from (+)-dihydrocarvone shows the six-membered tetraoxane ring in a classical chair conformation.
Based on these consistent findings for a variety of substituents, it is highly probable that this compound also adopts a chair conformation in the solid state. The chlorine atoms, being relatively bulky substituents, would likely occupy the equatorial positions to reduce steric strain, similar to the phenyl groups in the diphenyl derivative.
Table 1: Crystallographic Data for Representative 1,2,4,5-Tetraoxane Derivatives
| Compound | Crystal System | Space Group | Conformation of Tetraoxane Ring | Reference |
| 3,6-Diphenyl- unomaha.eduresearchgate.netbg.ac.rsrsc.orgtetraoxane | Not specified | Not specified | Chair | researchgate.net |
| Dispiro-1,2,4,5-tetraoxane (from (+)-dihydrocarvone) | Not specified | Not specified | Chair | |
| meso-(t-10)-1,10-dimethyl-7,8,15,16-tetraoxadispiro-[5.2.5.2]hexadecane | Not specified | Not specified | Chair | unomaha.edu |
Note: Specific crystallographic parameters for this compound are not available in the cited literature.
Conformational Analysis and Dynamic Behavior in Solution and Solid States
The conformational dynamics of the 1,2,4,5-tetraoxane ring system have been a subject of both experimental and theoretical investigations. In the solid state, as established by X-ray crystallography, the chair conformation is predominant. researchgate.netunomaha.edu However, in solution, the molecule can exhibit greater flexibility.
For dispiro-1,2,4,5-tetraoxanes, it has been noted that the 13C NMR peaks can be broadened due to conformational flipping between different chair forms of the dispiro-cyclohexyl rings. nih.gov This indicates a dynamic equilibrium between different conformations in solution.
Theoretical studies on the parent 1,2,4,5-tetraoxane molecule have explored various possible conformations, including the chair, twist, and boat forms. These studies generally conclude that the chair conformation is the most stable, with the twist and boat conformations being higher in energy. The interconversion between different chair conformations is thought to proceed through a twist intermediate.
For 3,6-disubstituted derivatives like this compound, the presence of substituents will influence the energy barriers for ring inversion. The bulky chlorine atoms would be expected to increase the energy barrier for the chair-to-chair interconversion compared to the unsubstituted ring. In solution, while the diequatorial chair conformation is expected to be the most populated, other conformations may exist in equilibrium, and their relative populations would be dependent on the solvent and temperature.
The dynamic behavior can be studied using variable-temperature NMR spectroscopy. Such studies on analogous compounds could reveal the coalescence of signals as the rate of conformational exchange increases with temperature, allowing for the determination of the activation energy for ring flipping. While specific data for this compound is not available, the principles derived from studies on other substituted tetraoxanes provide a solid framework for predicting its conformational preferences and dynamic behavior.
Computational and Theoretical Chemistry Studies of 3,6 Dichloro 1,2,4,5 Tetraoxane
Quantum Chemical Calculations (DFT, Ab Initio, Semi-Empirical Methods)
Quantum chemical calculations are powerful tools for elucidating the fundamental electronic and structural properties of molecules. For 3,6-dichloro-1,2,4,5-tetraoxane, these methods could offer a wealth of information.
Geometry Optimization and Equilibrium Structures
A foundational step in computational chemistry is the determination of the most stable three-dimensional arrangement of atoms in a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations could be employed to predict the equilibrium geometry of this compound. For the related 3,6-diphenyl-1,2,4,5-tetraoxane, studies have shown that the tetraoxane (B8471865) ring predominantly adopts a chair conformation. It is highly probable that this compound would also favor a chair-like structure to minimize steric and electronic repulsions.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Chair Conformation) based on Analogous Structures
| Parameter | Predicted Value Range |
| O-O Bond Length (Å) | 1.45 - 1.48 |
| C-O Bond Length (Å) | 1.41 - 1.44 |
| C-Cl Bond Length (Å) | 1.75 - 1.80 |
| O-C-O Bond Angle (°) | 108 - 112 |
| C-O-O Bond Angle (°) | 105 - 109 |
| Dihedral Angle (C-O-O-C) (°) | 60 - 70 |
Note: These values are hypothetical and would require specific calculations for confirmation.
Electronic Structure Analysis (Molecular Orbitals, Charge Distribution)
Analysis of the electronic structure provides insights into a molecule's reactivity and properties. Calculations could reveal the distribution of electron density, identifying electrophilic and nucleophilic sites. The presence of electronegative chlorine atoms is expected to significantly influence the charge distribution, likely withdrawing electron density from the carbon atoms they are attached to.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between the HOMO and LUMO would provide an indication of the molecule's kinetic stability and reactivity.
Prediction of Spectroscopic Properties (IR, UV, NMR Chemical Shifts)
Quantum chemical methods can predict spectroscopic data, which can be invaluable for the experimental identification and characterization of the compound.
Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies corresponding to different bond stretches and bends. For this compound, characteristic peaks for C-Cl, C-O, and O-O stretching modes would be of particular interest.
UV-Vis Spectroscopy: Predictions of electronic transitions would indicate the wavelengths at which the molecule absorbs light, providing information about its electronic structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR chemical shifts (¹³C and ¹H) would be a powerful tool for confirming the structure of the synthesized compound.
Molecular Mechanics and Molecular Dynamics Simulations
While quantum mechanics provides a detailed electronic picture, molecular mechanics and dynamics offer insights into the conformational landscape and behavior of molecules over time, especially in different environments.
Exploration of Conformational Space and Energetics
The 1,2,4,5-tetraoxane ring can, in principle, exist in various conformations, such as chair, boat, and twist forms. Molecular mechanics calculations would be well-suited to explore the potential energy surface of this compound and determine the relative energies of these different conformers. Such studies on the parent 1,2,4,5-tetraoxane have indicated the chair conformation to be the most stable. The energetic barriers between these conformations could also be calculated, providing information on the molecule's flexibility.
Intermolecular Interactions and Solvent Effects
Molecular dynamics simulations could be used to study how this compound interacts with itself and with solvent molecules. These simulations would provide a dynamic picture of the intermolecular forces at play, such as van der Waals interactions and dipole-dipole interactions, which are influenced by the polar C-Cl bonds. Understanding these interactions is crucial for predicting physical properties like solubility and for modeling the behavior of the compound in a biological environment.
Investigation of Reaction Mechanisms and Transition State Structures
Computational studies on 1,2,4,5-tetraoxane and its derivatives have provided significant insights into their reaction mechanisms, which are crucial for understanding their chemical behavior, particularly their mode of action as antimalarial agents. The primary reaction pathway of interest involves the cleavage of the peroxide bonds, which is believed to be essential for their biological activity.
The central mechanism revolves around the reductive cleavage of the O-O bonds, often initiated by a one-electron transfer from a species like Fe(II). This process is thought to be a key step in the antimalarial activity of tetraoxanes, leading to the formation of radical intermediates that can damage parasitic biomolecules. Computational models have been employed to investigate the transition state structures involved in this cleavage.
A proposed stepwise mechanism for the thermolysis of substituted 1,2,4,5-tetraoxanes involves the initial homolytic cleavage of one of the peroxide bonds to form a diradical intermediate. mdpi.com This open-shell singlet diradical is a key species on the potential energy surface. Subsequent reactions of this diradical can lead to the formation of various products. For instance, in the case of methyl-substituted tetraoxanes, the diradical can undergo further fragmentation to produce acetone (B3395972) or acetaldehyde. mdpi.com
Theoretical calculations, often employing Density Functional Theory (DFT) and post-Hartree-Fock methods like CASSCF, are used to locate and characterize the transition states for these elementary steps. mdpi.com These calculations provide crucial information about the activation energies and the geometries of the transition state structures. For example, studies on the thermolysis of methyl-substituted 1,2,4,5-tetraoxanes have identified the transition state for the initial O-O bond cleavage, which is the rate-determining step. mdpi.com
The nature of the substituents on the tetraoxane ring can significantly influence the reaction mechanism and the stability of the transition states. For this compound, the electron-withdrawing nature of the chlorine atoms is expected to play a significant role.
Analysis of Substituent Effects on Molecular Stability and Reactivity
The stability and reactivity of the 1,2,4,5-tetraoxane ring are highly dependent on the nature of the substituents at the 3 and 6 positions. Computational studies have explored these effects, providing a rational basis for the design of new tetraoxane derivatives with desired properties.
A key factor contributing to the stability of the 1,2,4,5-tetraoxane ring is the "double anomeric effect". mdpi.com This stereoelectronic effect involves the donation of electron density from the lone pairs of the oxygen atoms to the antibonding σ* orbitals of the adjacent C-O and O-O bonds, which stabilizes the chair conformation of the six-membered ring.
The introduction of substituents alters the electronic and steric environment of the tetraoxane ring, thereby affecting its stability and reactivity. For instance, a study on steroidal 1,2,4,5-tetraoxane analogues using quantum-chemical methods (B3LYP/6-31G*) identified correlations between molecular properties and biological activity. researchgate.netnih.gov Descriptors such as the highest occupied molecular orbital (HOMO) energy and the O-O bond length were found to be important in distinguishing between more and less active compounds. researchgate.netnih.gov
In the case of this compound, the highly electronegative chlorine atoms are expected to have a pronounced effect. The inductive electron withdrawal by the chlorine atoms would likely decrease the electron density on the peroxide bonds, potentially making them more susceptible to cleavage. This could lead to enhanced reactivity compared to alkyl-substituted tetraoxanes. Computational studies on halogenated hydroperoxides have shown that halogen substitution significantly influences molecular stability and bond energies. researchgate.net
The table below illustrates the hypothetical effect of different substituents on the stability of the 1,2,4,5-tetraoxane ring, based on general principles of electronic effects observed in related compounds.
| Substituent (R) at C3 and C6 | Electronic Effect | Expected Impact on O-O Bond Strength | Expected Impact on Reactivity |
| -H | Neutral | Baseline | Baseline |
| -CH₃ | Electron-donating (inductive) | Increase | Decrease |
| -Ph | Electron-withdrawing (inductive), Electron-donating (resonance) | Variable | Variable |
| -Cl | Electron-withdrawing (inductive) | Decrease | Increase |
This table presents expected qualitative trends and not quantitative data.
Advanced Research Directions and Future Perspectives in Chemical Applications
Utilization as Versatile Synthetic Intermediates in Organic Synthesis
The inherent reactivity of the peroxide bonds within the 1,2,4,5-tetraoxane core suggests that 3,6-dichloro-1,2,4,5-tetraoxane could serve as a valuable synthetic intermediate. The presence of chlorine atoms offers additional functional handles for a variety of chemical transformations. Future research could explore its utility in:
Controlled Radical Generation: The peroxide bonds can be cleaved under thermal or photochemical conditions to generate oxygen-centered radicals. The influence of the chlorine atoms on the stability and reactivity of these radicals would be a key area of investigation. These radicals could then be employed in a range of reactions, including polymerizations and carbon-carbon bond-forming reactions.
Oxidation Reactions: Tetraoxanes can act as oxidizing agents. The electron-withdrawing nature of the chlorine atoms in this compound is expected to enhance its oxidizing potential compared to its non-halogenated counterpart. Its efficacy and selectivity in the oxidation of various substrates, such as sulfides to sulfoxides or alcohols to aldehydes and ketones, would be a valuable area of study.
Nucleophilic Substitution Reactions: The chlorine atoms attached to the tetraoxane (B8471865) ring could potentially undergo nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. This would enable the synthesis of a diverse library of substituted tetraoxane derivatives with tailored properties.
Exploration in Advanced Materials Science (e.g., Polymer Initiators, Redox Systems)
The unique structural and electronic properties of this compound make it a candidate for investigation in materials science.
Polymer Initiators: As a source of radicals upon decomposition, it could be investigated as an initiator for free-radical polymerization. The rate of initiation and the properties of the resulting polymers would be influenced by the decomposition kinetics of the dichlorinated tetraoxane.
Redox-Active Materials: The peroxide linkages provide inherent redox activity. This could be harnessed in the development of redox-active polymers or materials for applications in energy storage systems, such as batteries or supercapacitors. The chlorine substituents could be used to tune the redox potential and stability of these materials.
Development of Novel Chemical Transformations and Catalytic Cycles
The combination of peroxide bonds and halogen atoms in a single molecule opens up possibilities for novel chemical transformations.
Halogen-Atom-Transfer (XAT) Reactions: The carbon-chlorine bonds could participate in halogen-atom-transfer reactions, a powerful tool in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Catalytic Cycles: It is conceivable that this compound could be involved in catalytic cycles, either as a catalyst itself or as a precursor to a catalytically active species. For instance, its interaction with transition metals could lead to novel catalytic systems for oxidation or halogenation reactions.
Rational Design Principles for Tuning Chemical Properties and Reactivity
A systematic investigation into the structure-property relationships of this compound and its derivatives would be crucial for its future application.
Computational Studies: Quantum chemical calculations could be employed to understand the electronic structure, bond dissociation energies, and reaction mechanisms of this compound. This would provide valuable insights for predicting its reactivity and for the rational design of new derivatives with specific properties.
Substituent Effects: The synthesis and characterization of a series of 3,6-disubstituted-1,2,4,5-tetraoxanes, where the chlorine atoms are replaced by other functional groups, would allow for a systematic study of how different substituents affect the stability, reactivity, and physical properties of the tetraoxane ring.
Methodological Innovations in Synthetic Routes and Characterization Techniques
The development of efficient and safe synthetic methods for this compound is a prerequisite for its widespread investigation.
Synthesis: While general methods for the synthesis of 1,2,4,5-tetraoxanes exist, a specific and optimized procedure for the dichlorinated analogue is needed. This might involve the reaction of a dichlorinated carbonyl precursor with a source of peroxide under controlled conditions.
Characterization: Detailed spectroscopic and crystallographic characterization would be essential to fully elucidate its molecular structure and properties. Techniques such as X-ray crystallography, NMR spectroscopy (¹H, ¹³C, ¹⁷O), and mass spectrometry would provide invaluable data. Given the potential instability of peroxide compounds, specialized handling and analytical techniques may be required.
Q & A
Q. How are in vivo efficacy studies designed to validate tetraoxane candidates?
- Methodological Answer : Key protocols include:
- Thompson test : Oral/subcutaneous dosing in Plasmodium berghei-infected mice, with survival times compared to artemisinin controls.
- Parasite reduction ratio (PRR) : Quantifies log-reduction in parasitemia over 48–72 hours.
- Toxicology panels : Assess hepatorenal function and genotoxicity (e.g., Ames test) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
